(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,6-dimethylphenyl group and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one typically involves the reaction of 2,6-dimethylaniline with furan-2,5-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted furan compounds
Scientific Research Applications
(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one: shares similarities with other furan derivatives, such as 2,5-dimethylfuran and 2,5-diphenylfuran.
2,6-Dimethylphenyl derivatives: Compounds like 2,6-dimethylphenylamine and 2,6-dimethylphenyl isocyanate.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan ring and the imino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64363-00-4 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)iminofuran-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)12(8)13-10-6-7-11(14)15-10/h3-7H,1-2H3 |
InChI Key |
QCNFSEMMZGCSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.